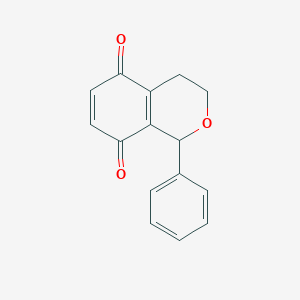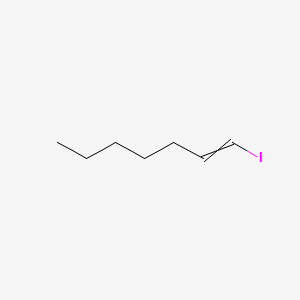
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a quinolinyl group connected by a propynone linker, making it a valuable scaffold for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with phenylacetylene under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free procedure has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propynone linker to a propenone or propanol group.
Substitution: The phenyl and quinolinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Propenone or propanol derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学的研究の応用
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can modulate enzyme activity and receptor binding, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Quinoline-8-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the propynone linker.
1-Phenyl-3-(quinolin-8-yl)prop-2-en-1-one: Similar but with a propenone linker instead of propynone.
Quinolin-8-amine: Contains an amine group instead of the propynone linker.
Uniqueness
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is unique due to its propynone linker, which imparts distinct chemical reactivity and biological activity. This linker allows for various modifications and functionalizations, making it a versatile compound for research and industrial applications .
特性
| 81051-14-1 | |
分子式 |
C18H11NO |
分子量 |
257.3 g/mol |
IUPAC名 |
3-phenyl-1-quinolin-8-ylprop-2-yn-1-one |
InChI |
InChI=1S/C18H11NO/c20-17(12-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H |
InChIキー |
BSNRCBTXSFPWCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


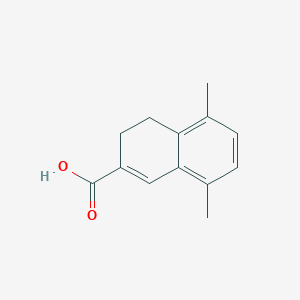
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
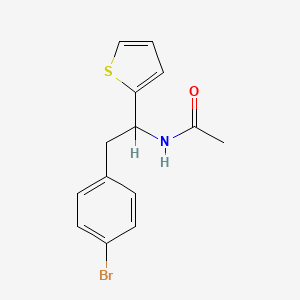
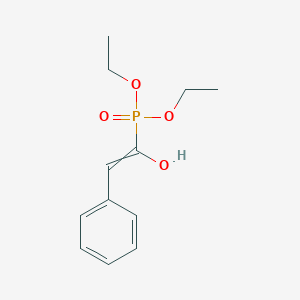


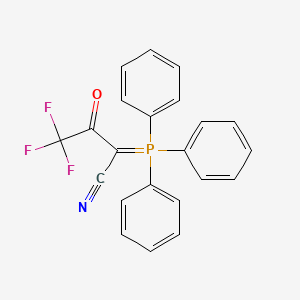

![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
